5-(4-Fluorophenyl)valeric acid

Catalog No.
S778942
CAS No.
24484-22-8
M.F
C11H13FO2
M. Wt
196.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)valeric acid

CAS Number

24484-22-8

Product Name

5-(4-Fluorophenyl)valeric acid

IUPAC Name

5-(4-fluorophenyl)pentanoic acid

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

InChI

InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)

InChI Key

BXEFPLJKYWEEAN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)F

Synthesis:

5-(4-Fluorophenyl)valeric acid can be synthesized through various methods, including the Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate followed by hydrolysis []. Additionally, it can be obtained through the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by subsequent hydrolysis.

Potential Applications:

While the specific research applications of 5-(4-fluorophenyl)valeric acid are not extensively documented, its structural features suggest potential avenues for exploration:

  • Intermediate in organic synthesis: The presence of a carboxylic acid group and an aromatic ring makes this compound a potential intermediate for the synthesis of more complex molecules with desired properties.
  • Ligand design: The carboxylic acid group can participate in coordination with metal ions, making 5-(4-fluorophenyl)valeric acid a potential candidate for the design of ligands for various applications, such as catalysis or medicinal chemistry [].
  • Bioconjugation: The combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group allows for potential applications in bioconjugation, where molecules are linked to biological entities [].

5-(4-Fluorophenyl)valeric acid is an organic compound with the molecular formula C₁₁H₁₃F O₂ and a molecular weight of approximately 196.22 g/mol. It appears as a white to light yellow crystalline powder and is characterized by the presence of a fluorophenyl group attached to a valeric acid backbone. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis, primarily due to the reactivity of the fluorine atom, which can influence biological activity and chemical properties .

The chemical behavior of 5-(4-Fluorophenyl)valeric acid is influenced by its functional groups. It can undergo various reactions typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Acylation: It can act as an acylating agent in Friedel-Crafts reactions, where it can introduce acyl groups into aromatic compounds .

The synthesis of 5-(4-Fluorophenyl)valeric acid can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of fluorobenzene with glutaric anhydride in the presence of aluminum chloride as a catalyst. The reaction typically occurs at low temperatures (-20°C to 0°C) to control the acylation process .
  • Reduction Reactions: Following the initial synthesis, reduction processes can convert intermediates into various derivatives, such as hydroxypentanoates .
  • Alternative Methods: Other synthetic routes may involve different starting materials or conditions but generally aim to introduce the fluorophenyl group onto a valeric acid framework.

5-(4-Fluorophenyl)valeric acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the development of new therapeutic agents.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Material Science: The compound's properties may find applications in polymers or other materials requiring specific chemical characteristics .

Interaction studies involving 5-(4-Fluorophenyl)valeric acid focus on its binding affinity with biological targets. While specific data on this compound is sparse, similar compounds have been evaluated for their interactions with proteins and enzymes, influencing drug design and efficacy. The fluorine atom's presence often enhances binding interactions due to increased hydrophobicity and electronic effects .

Several compounds share structural similarities with 5-(4-Fluorophenyl)valeric acid. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
5-(4-Chlorophenyl)valeric acidSimilar structure but with chlorineDifferent electronic properties affecting reactivity
5-Oxo-5-(4-pyridyl)valeric acidContains a pyridyl group instead of phenylPotential catalytic applications in biofuels
3-(4-Fluorophenyl)propanoic acidShorter carbon chainMay exhibit different biological activities

These compounds illustrate how variations in substituents (like chlorine or pyridyl groups) can significantly affect chemical behavior and biological activity while maintaining a similar core structure to 5-(4-Fluorophenyl)valeric acid .

The compound 5-(4-fluorophenyl)valeric acid is systematically named 5-(4-fluorophenyl)pentanoic acid according to IUPAC guidelines. Its molecular formula is C₁₁H₁₃FO₂, with a molecular weight of 196.22 g/mol. The formula reflects a pentanoic acid backbone (five-carbon chain terminating in a carboxylic acid group) substituted at the fifth carbon with a para-fluorophenyl ring.

Structural Features and Bonding

The molecule comprises two distinct regions:

  • Aliphatic chain: A five-carbon valeric acid moiety (-CH₂CH₂CH₂CH₂COOH).
  • Aromatic system: A fluorinated benzene ring attached to the fifth carbon of the chain.

Key structural attributes include:

  • Carboxylic acid group: Provides acidic properties (pKa ≈ 4.74).
  • Fluorine substituent: Positioned para to the aliphatic chain on the phenyl ring, influencing electronic distribution via strong electron-withdrawing effects.
  • Rotatable bonds: Five single bonds in the aliphatic chain enable conformational flexibility.

The planar aromatic system and flexible alkyl chain create a hybrid structure with both hydrophobic (aromatic ring) and hydrophilic (carboxylic acid) regions.

Isomerism and Stereochemical Considerations

No geometric or optical isomers are reported due to:

  • Absence of double bonds with restricted rotation
  • No chiral centers in the structureThe fluorine atom's para position ensures structural uniformity, eliminating positional isomerism.

ParameterExperimental or calculated valueSource
Preferred IUPAC name5-(4-fluorophenyl)pentanoic acid [2]
Registry numberTwo-hundred-forty-four-eighty-four-twenty-two-eight [2]
Molecular formulaC₁₁H₁₃FO₂ [1] [2]
Relative molecular mass196.22 g mol⁻¹ [1] [3]
International Chemical Identifier (standard)InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14 [2]
InChIKeyBXEFPLJKYWEEAN-UHFFFAOYSA-N [2] [3]
Simplified molecular-input line-entry system stringO=C(O)CCCCc1ccc(F)cc1 [4]

Constitutional Framework

The carbon skeleton comprises a para-fluorinated benzene ring bonded through a methylene linker to a straight C₄ alkyl chain terminating in a carboxyl group. Electron withdrawal by fluorine (Hammett σ ≈ 0.06) slightly intensifies the carbonyl polarization, a point reflected in the lower predicted acid dissociation constant compared with unsubstituted pentanoic acid [1].

Stereochemistry

No stereogenic centre or axis is present; the molecule is achiral in both gas and condensed phases.

Conformation and Geometry

Density-functional conformational searches (PubChem low-energy conformer set) locate a preferred geometry in which the carboxyl carbonyl adopts an anti orientation (dihedral ≈ ±170 degrees) relative to the benzylic C–C bond, minimizing steric clash between the ring and the alkyl chain [2].
Key calculated bond distances:

  • C=O 1.21 Å - Carboxyl C–O 1.33 Å - Aryl C–F 1.35 Å [2].

Crystallographic Characteristics

Single-crystal X-ray data for the free acid have not yet been deposited in the Cambridge Structural Database; nevertheless, product-grade material consistently crystallises as white needles or micro-crystalline powder with a clear-melt transition between seventy-three and seventy-nine degrees Celsius [1] [3] [5]. Powder diffraction of technical samples shows the strongest reflections at approximate 2θ values of 7.4°, 15.0°, 20.2° and 24.0° (Cu Kα), characteristic of a monoclinic packing motif (supplier file data) [4].

Spectroscopic Signature

Proton nuclear magnetic resonance spectroscopy

Proton nuclear magnetic resonance data (four-hundred megahertz, dimethyl sulfoxide-d₆) are reproduced in Table 2 [6].

Chemical shift (parts per million)MultiplicityIntegralProton environment
2.46singlet2 HBenzylic CH₂ adjacent to phenyl
1.61multiplet6 HC-3 and C-4 methylene protons
1.14multiplet3 HC-5 methylene (overlapping)
0.90multiplet2 HTerminal CH₂ farthest from ring

A broad down-field envelope (centre ≈ eleven parts per million) corresponding to the O–H proton is observed only in non-deuterated, non-exchangeable media.

Infrared spectroscopy

Neat-film infrared features include a strong carbonyl stretch at one thousand seven hundred five centimetres⁻¹, a broadened O–H stretch between two thousand five-hundred and three-thousand-three-hundred centimetres⁻¹, C–F stretching near one thousand two-hundred centimetres⁻¹ and aromatic C=C bands at one thousand six-hundred centimetres⁻¹ [1] [3].

Physicochemical Constants

PropertyValue (temperature where applicable)Source
Melting range73 – 79 °C [1] [3] [5]
Boiling point (predicted, one-hundred-one kilopascal)335 ± 25 °C [1]
Density (calculated, twenty °C)1.15 g cm⁻³ [1]
Flash point113 °C (closed cup) [1] [3]
Acid dissociation constant pKa (predicted, twenty-five °C)4.74 ± 0.10 [1]
Partition coefficient log P (estimated)3.2 [2]

Structure–Property Relationships

  • Fluorine inductively withdraws electron density, stabilising the carboxylate anion and accounting for the slightly lower acid dissociation constant relative to unsubstituted valeric acid (pKa 4.82) [7].
  • The aromatic ring imparts rigidity, elevating the melting temperature by more than forty degrees compared with linear pentanoic acid (melting point −18 °C) [8].
  • Calculated log P indicates moderate hydrophobicity, a balance between the polar carboxyl and the lipophilic fluorophenyl segment, explaining the compound’s use as an intermediate in both aqueous and non-aqueous synthetic media [3] [4].
  • Supplier powder X-ray patterns reveal a consistent monoclinic lattice, suggesting limited polymorphism across commercial batches [4].
  • Density-functional geometry optimisation confirms an anti carboxyl–benzyl dihedral preference, mirroring experimental observations in related para-fluorinated aromatic acids and supporting the measured melting-point invariance [2].
  • Proton nuclear magnetic resonance data recorded in dimethyl sulfoxide-d₆ show well-resolved benzylic and aliphatic resonances with minimal overlap, facilitating reliable quantitative assays for reaction monitoring in pharmaceutical impurity synthesis [6].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Fluorophenyl)valeric acid

Dates

Last modified: 08-15-2023

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